3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile

説明

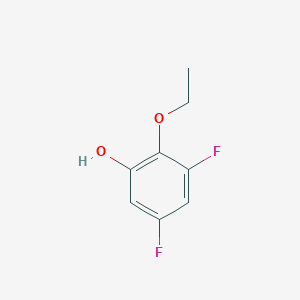

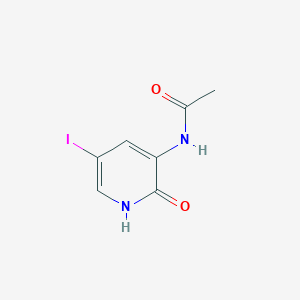

“3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile” is a chemical compound with the empirical formula C11H17N3 . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1. The 1 H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .科学的研究の応用

Synthesis and Catalysis

- Nucleophilic Substitution Reactions : This compound is involved in nucleophilic substitution reactions for synthesizing various derivatives. Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile via this method (Mishriky & Moustafa, 2013).

- Green Chemistry : Murugesan et al. (2016) described the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing derivatives of this compound under solvent-free conditions (Murugesan, Gengan, & Krishnan, 2016).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Polyfunctional Compounds : Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing various pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes (Aly, 2006).

- PKCtheta Inhibition : Subrath et al. (2009) reported inhibitors of PKCtheta featuring a 4-methylindol-5-ylamino group at C-4 and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group at C-5 (Subrath et al., 2009).

Chemical Synthesis and Design

- Novel Synthesis Protocols : Patil and Mahulikar (2013) presented an innovative protocol for synthesizing various derivatives of this compound (Patil & Mahulikar, 2013).

- Synthesis of New Thieno[2,3-b]pyridines : Abdelriheem et al. (2015) synthesized new derivatives incorporating 5-bromobenzofuran-2-yl moiety (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antibacterial Activity

- Synthesis and Antibacterial Activity : Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines and their bis-derivatives with notable antibacterial activity (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Miscellaneous Applications

- Fluorescence Properties : Girgis, Kalmouch, and Hosni (2004) explored the fluorescence properties of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters (Girgis, Kalmouch, & Hosni, 2004).

- Nootropic Activity : Valenta, Urban, Taimr, and Polívka (1994) tested certain derivatives for nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been found to inhibit the activity of tyrosine kinases .

Mode of Action

It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Similar compounds have been found to induce apoptosis of tumor cells , suggesting that this compound may also be involved in the regulation of cell death pathways.

Pharmacokinetics

The physical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found in the chemicalbook .

Result of Action

Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

3-amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-15-4-6-16(7-5-15)11-3-2-9(13)10(8-12)14-11/h2-3H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVLQFLQTRCMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)